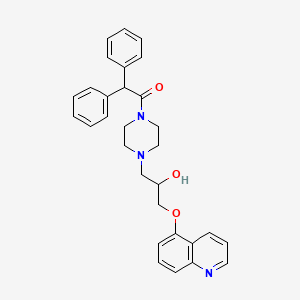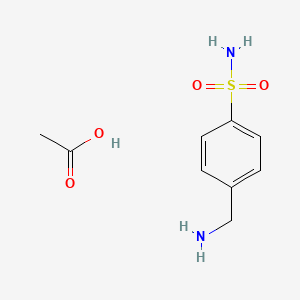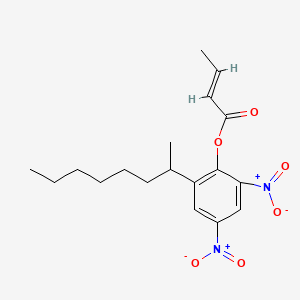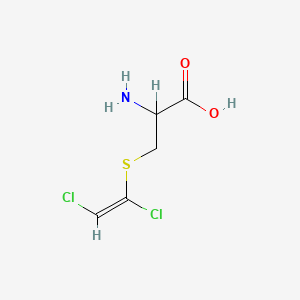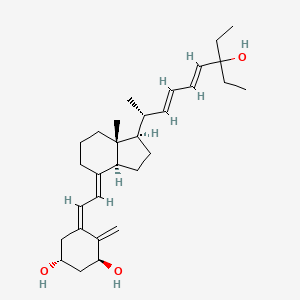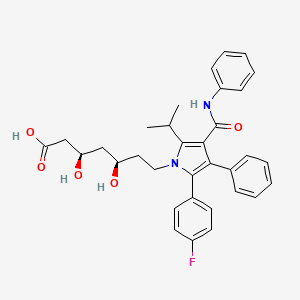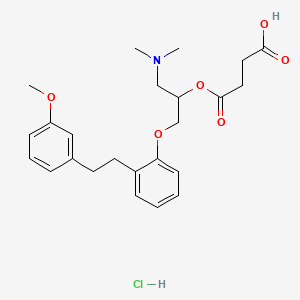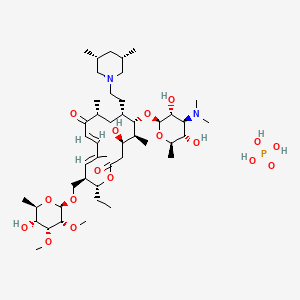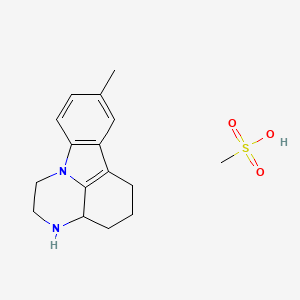
Mésylate de pirlindole
Vue d'ensemble
Description
Pirlindole mesylate is a reversible and selective inhibitor of monoamine oxidase A (MAO-A). It is primarily used as an antidepressant and has shown efficacy in treating major depressive disorders and fibromyalgia. Pirlindole mesylate also exhibits antiviral properties, particularly against enterovirus D68 and coxsackievirus B3 .
Applications De Recherche Scientifique
Pirlindole mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of MAO-A inhibitors and their interactions with other molecules.
Biology: Research focuses on its antiviral properties and its effects on cellular processes.
Medicine: Pirlindole mesylate is studied for its antidepressant effects and its potential in treating fibromyalgia and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
Pirlindole mesylate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, pirlindole mesylate increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms. Additionally, its antiviral activity is attributed to its ability to inhibit viral replication .
Safety and Hazards
The antidepressant efficacy and safety of Pirlindole mesylate have been demonstrated in numerous studies . It is supported by many years of clinical experience in the treatment of depression . The available evidence supports Pirlindole mesylate as a safe and effective treatment option for the management of depression and fibromyalgia syndrome .
Analyse Biochimique
Biochemical Properties
Pirlindole mesylate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting MAO-A, pirlindole mesylate increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect . Additionally, pirlindole mesylate has been found to inhibit enterovirus-D68 and coxsackievirus B3 (CV-B3) .
Cellular Effects
Pirlindole mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAO-A, it prevents the breakdown of norepinephrine and serotonin, which are crucial for mood regulation . This inhibition leads to elevated levels of these neurotransmitters, enhancing mood and alleviating depressive symptoms. Furthermore, pirlindole mesylate has been shown to stimulate the central nervous system, rather than exhibiting a sedative effect .
Molecular Mechanism
The primary mechanism of action of pirlindole mesylate is the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, serotonin, and dopamine in the brain . The elevated levels of these neurotransmitters are thought to contribute to the antidepressant effects of pirlindole mesylate. Additionally, pirlindole mesylate has been shown to inhibit the replication of enterovirus-D68 and coxsackievirus B3 (CV-B3) by targeting viral protein 2C .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirlindole mesylate have been observed to change over time. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . Studies in dogs and rats have shown that the drug is eliminated mainly as unconjugated drug in rats and mostly as conjugated drug in dogs . The stability and degradation of pirlindole mesylate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pirlindole mesylate vary with different dosages in animal models. In studies involving dogs and rats, the bioavailability of pirlindole mesylate was found to be between 20 and 30% due to the hepatic first-pass effect . The drug’s efficacy and safety have been demonstrated in numerous studies, with a focus on its antidepressant effects and its potential for treating fibromyalgia . High doses of pirlindole mesylate may lead to toxic or adverse effects, which need to be carefully monitored in animal models.
Metabolic Pathways
Pirlindole mesylate is involved in several metabolic pathways, including the metabolism of norepinephrine and serotonin. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . The metabolic pathways of pirlindole mesylate involve interactions with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination .
Transport and Distribution
Pirlindole mesylate is well absorbed with a bioavailability of 90% . The drug is transported and distributed within cells and tissues, primarily through the hepatic system. The mesylate salt form of pirlindole offers increased solubility for in vitro experiments, which is essential for biochemical assays . The transport and distribution of pirlindole mesylate within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of pirlindole mesylate is primarily within the central nervous system, where it exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A) . The drug’s localization within specific cellular compartments, such as the mitochondria, is essential for its activity and function. The inhibition of MAO-A by pirlindole mesylate impacts the production of reactive oxygen species, which can influence cellular processes and oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pirlindole mesylate typically involves the following steps:
Formation of the Pyrazino[3,2,1-jk]carbazole Core: The core structure is synthesized through a series of cyclization reactions starting from appropriate precursors.
Methylation: The core structure is then methylated to introduce the methyl group at the desired position.
Mesylation: The final step involves the conversion of the compound to its mesylate salt form by reacting with methanesulfonic acid.
Industrial Production Methods
Industrial production of pirlindole mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pirlindole mesylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pirlindole mesylate. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Pirlindole mesylate is often compared with other MAO-A inhibitors, such as:
Moclobemide: Another reversible MAO-A inhibitor used as an antidepressant.
Clorgyline: An irreversible MAO-A inhibitor with potent antidepressant effects.
Metralindole: A compound structurally similar to pirlindole with similar pharmacological properties.
Uniqueness
Pirlindole mesylate is unique due to its reversible inhibition of MAO-A, which reduces the risk of dietary interactions (e.g., the “cheese effect”) commonly associated with irreversible MAO inhibitors. Its dual role as an antidepressant and antiviral agent also distinguishes it from other MAO-A inhibitors .
Propriétés
IUPAC Name |
methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYTBQAVAYLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045660 | |
| Record name | Pirlindole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207572-66-5 | |
| Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlindole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



